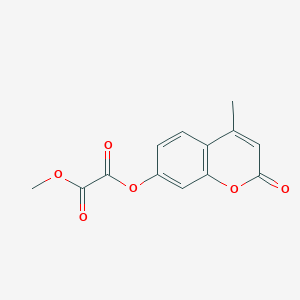
Methyl (4-methyl-2-oxo-2H-chromen-7-yl) oxalate
Vue d'ensemble
Description
“Methyl (4-methyl-2-oxo-2H-chromen-7-yl) oxalate” is a chemical compound with the CAS Number: 1643616-33-4 . It has a molecular weight of 262.22 and is typically stored at room temperature . The compound is usually in the form of a powder .
Synthesis Analysis
The synthesis of this compound or its derivatives often involves reactions with organic halides . For example, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10O6/c1-7-5-11(14)19-10-6-8(3-4-9(7)10)18-13(16)12(15)17-2/h3-6H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl (4-methyl-2-oxo-2H-chromen-7-yl) oxalate” is a powder that is stored at room temperature . It has a molecular weight of 262.22 .Applications De Recherche Scientifique
Synthesis and Derivatives
Synthesis of Thiazolidin-4-ones and Schiff’s Bases : A study discusses the synthesis of various compounds starting from a methyl ester closely related to Methyl (4-methyl-2-oxo-2H-chromen-7-yl) oxalate. These compounds were prepared for screening their antibacterial activity (Čačić et al., 2009).
Novel Triazole Derivatives Synthesis : Another research focused on the synthesis of novel triazole derivatives using a similar key starting material. These derivatives have diverse biological applications (Mottaghinejad & Alibakhshi, 2018).
Crystal Structure Analysis : A study investigated the crystal structure of a compound closely related to the target compound, providing insights into its molecular structure (Manolov et al., 2008).
Antimicrobial and Antibacterial Activity
Antimicrobial Activity of Coumarin Derivatives : Research on the synthesis of new coumarin derivatives, including those structurally similar to Methyl (4-methyl-2-oxo-2H-chromen-7-yl) oxalate, showed significant inhibitory activity against bacterial strains, suggesting potential as antimicrobial agents (Al-Rifai et al., 2011).
Antibacterial Effects of 4-hydroxy-chromen-2-one Derivatives : A paper reported the synthesis of derivatives of 4-hydroxy-chromen-2-one, a structure related to the target compound, and their high level of antibacterial activity (Behrami & Dobroshi, 2019).
Miscellaneous Applications
Detection of Cr3+ in Living Cells : A study synthesized a probe from a derivative of Methyl (4-methyl-2-oxo-2H-chromen-7-yl) oxalate for detecting Cr3+ ions in living cells (Mani et al., 2018).
Anti-proliferative Activity Against Cancer Cells : Another research synthesized bis-chromenone derivatives and evaluated their anti-cancer activity, providing a foundation for future cancer treatment research (Venkateswararao et al., 2014).
Safety And Hazards
This compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
Propriétés
IUPAC Name |
1-O-methyl 2-O-(4-methyl-2-oxochromen-7-yl) oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O6/c1-7-5-11(14)19-10-6-8(3-4-9(7)10)18-13(16)12(15)17-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBPWQZBKMMJDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




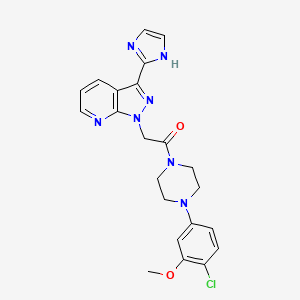
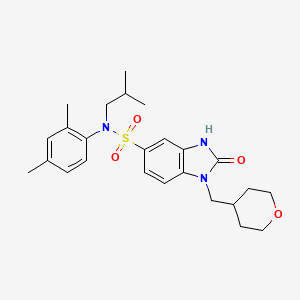
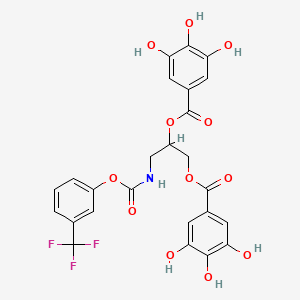
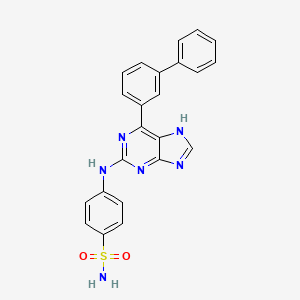
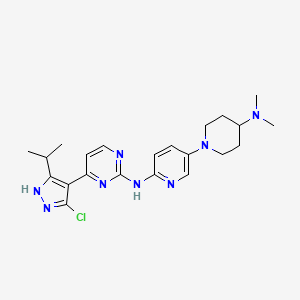
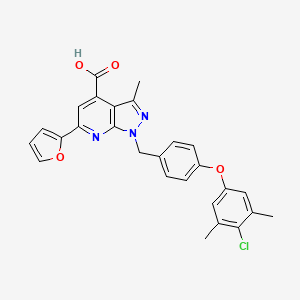
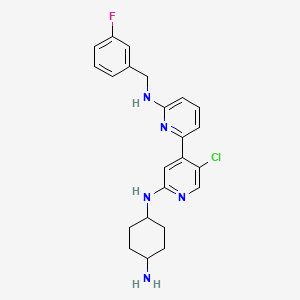
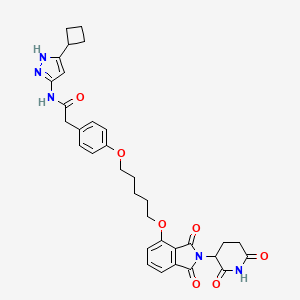
![2-chloro-N-[2-[2,2-difluoro-4-[2-(2-hydroxy-5-methylphenyl)ethenyl]-6-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl]ethyl]acetamide](/img/structure/B606580.png)